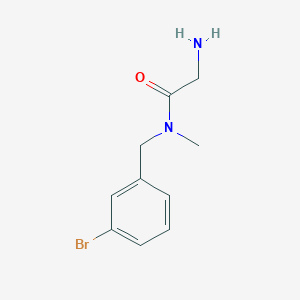

2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide

Descripción

2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide (CAS: 1249854-35-0, Molecular Formula: C₁₁H₁₄BrN₂O, Molecular Weight: 243.10 g/mol) is an N-methyl-substituted acetamide derivative featuring a 3-bromobenzyl group and a primary amino moiety. This compound has been cataloged as a laboratory reagent by suppliers like CymitQuimica, though its commercial availability is currently discontinued .

Propiedades

IUPAC Name |

2-amino-N-[(3-bromophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLZGDWKWCPWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide typically involves the reaction of 3-bromo-benzylamine with N-methyl-acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Oxides or hydroxyl derivatives.

Reduction Products: Amines or other reduced forms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block in Drug Development

2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced biological activity. For instance, it has been utilized in the development of inhibitors targeting specific enzymes involved in cancer progression, such as heme oxygenase-1 (HO-1) and alkyltransferases, which are crucial in DNA damage repair mechanisms .

Case Study: Alkyltransferase Inhibition

A study highlighted the synthesis of aminomethyl-substituted benzylguanines, where the meta-substitution significantly enhanced the inactivation of alkyltransferases. This finding implies that similar structural modifications to 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide could yield potent inhibitors against these enzymes, potentially overcoming resistance to alkylating chemotherapeutic agents .

Anticancer Activity

Research has indicated that compounds derived from or related to 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide exhibit promising anticancer properties. For example, derivatives have been tested against various cancer cell lines, including prostate (DU145) and lung (A549) cancer cells. These studies demonstrate significant cytotoxic effects, suggesting that this compound could be a lead structure for developing new anticancer therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical in drug design. SAR studies involving 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide have revealed that modifications at specific positions on the benzyl ring can significantly alter the compound's potency and selectivity against target enzymes .

| Modification | Effect on Activity |

|---|---|

| Meta-substitution | Increased potency against alkyltransferase |

| Ortho-substitution | Reduced activity due to steric hindrance |

| Para-substitution | Moderate increase in activity |

Synthesis of Related Compounds

The compound can be synthesized through various methods, which include reactions with bromoacetyl bromide and subsequent nucleophilic substitutions with amines . This versatility allows researchers to create a library of related compounds for further testing and optimization.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain enzymes or receptors, modulating their activity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Acetamides

Structural Analogues: Substituent Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide and related compounds:

Key Observations :

- 243.10) . Chlorine substitution (e.g., 2-Bromo-N-(3-chlorobenzyl)acetamide) results in a higher molecular weight (262.53 g/mol) due to the combined Cl/Br electronegativity .

- Amino and N-Methyl Groups: The presence of both amino and N-methyl groups in the target compound may enhance solubility via hydrogen bonding (amino) while reducing polarity (N-methyl), creating a balance between bioavailability and membrane permeability .

Pharmacological and Functional Comparisons

Opioid Receptor Affinity in U-Series Compounds

The U-series acetamides (e.g., U-47700) share structural motifs with the target compound, such as N-methylation and aromatic substitution. However, U-47700 exhibits potent μ-opioid receptor (MOR) affinity (Ki = 7.5 nM) due to its 3,4-dichlorophenyl and dimethylamino-cyclohexyl groups, which are absent in the target compound . This highlights the critical role of bulky, electronegative substituents in opioid receptor engagement.

Actividad Biológica

2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The structure of 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide includes an amino group, a bromo-substituted benzyl moiety, and an acetamide group. Its molecular formula is CHBrNO, with a molar mass of approximately 283.164 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological activity through mechanisms such as nucleophilic substitution and radical formation.

Antimicrobial Activity

Research indicates that 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide exhibits promising antimicrobial properties.

- Mechanism : The compound may interact with bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : In a study examining various derivatives of similar structural compounds, it was found that halogenated benzyl amides, including those with bromine substitutions, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The anticancer potential of 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide has also been explored.

- Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways or by inhibiting specific enzymes involved in cell proliferation.

- Research Findings : A study reported that derivatives of similar amides showed selective cytotoxicity against various cancer cell lines, suggesting that the bromo-substituted compounds could be promising candidates for further development .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in neurotransmission and metabolic processes.

- Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the hydrolysis of acetylcholine at synapses. This inhibition can have implications for treating diseases such as Alzheimer's .

| Enzyme Type | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Moderate |

| Butyrylcholinesterase | Significant |

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-N-(3-bromo-benzyl)-N-methyl-acetamide is influenced by its structural components.

- Halogen Substitution : The presence of bromine enhances antimicrobial activity compared to its non-halogenated counterparts.

- Amino Group Positioning : Variations in the positioning of functional groups can significantly affect the binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.